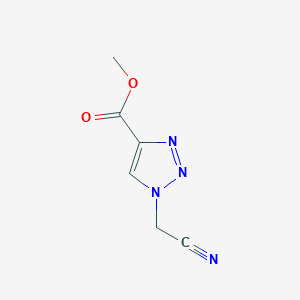

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate belongs to a class of triazole-based compounds widely studied for their structural versatility and applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name |

methyl 1-(cyanomethyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGOZBLISOCBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of methyl cyanoacetate with azides in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. The choice of catalysts and solvents can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .

Scientific Research Applications

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the disruption of essential processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Crystallographic data for analogs reveal key trends:

- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate crystallizes in a monoclinic system (space group P21/c), with a planar triazole ring and a dihedral angle of 63.9° between the triazole and benzyl groups .

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate exhibits intermolecular hydrogen bonding (C–H···O, N–H···O), stabilizing its crystal packing .

Substituent Effects on Physicochemical Properties

*Calculated for C₇H₇N₄O₂.

Stability and Reactivity

- Benzyl and fluorobenzyl derivatives exhibit high thermal stability (melting points >100°C) .

- Ethoxy-oxoethyl analogs undergo hydrolysis to carboxylic acids under basic conditions, a property leveraged in prodrug design .

- Cyanomethyl substituents are expected to resist hydrolysis due to the electron-withdrawing nitrile group, enhancing shelf-life in formulations.

Biological Activity

Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.

This compound (CAS No. 2169154-99-6) is synthesized through the cyclization of methyl cyanoacetate with azides under specific conditions. Common solvents used include ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions. The compound's structure includes a triazole ring which is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism behind its antimicrobial action may involve disruption of cellular processes or interference with nucleic acid synthesis.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that derivatives of triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, one study reported that triazole-containing hybrids exhibited significant cytotoxicity against several cancer cell lines, including HCT116 and MCF-7, with IC50 values as low as 0.43 µM .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HCT116 | 0.43 | Induces apoptosis |

| Compound 2 | MCF-7 | 1.1 | Inhibits proliferation |

| Compound 3 | HepG2 | 1.4 | ROS generation |

Enzyme Inhibition

This compound has been identified as a potential inhibitor of key enzymes involved in cancer metabolism. Its ability to inhibit specific pathways can lead to reduced cell proliferation and increased apoptosis in cancerous cells .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in various therapeutic applications:

- Case Study 1: A study investigated the effects of a triazole derivative on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathway activation.

- Case Study 2: Another research focused on the antimicrobial effects against resistant bacterial strains. The compound showed promising results in inhibiting bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.

Research Findings

Recent studies have expanded on the pharmacological potential of this compound:

- Antimicrobial Studies: It was found to be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

- Cytotoxicity Assays: Various derivatives were tested for their cytotoxic effects on different cancer cell lines, demonstrating significant activity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where a cyanomethyl azide reacts with methyl propiolate. Key factors include:

- Catalyst : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) for regioselective 1,4-disubstituted triazole formation .

- Solvent : Aqueous/organic biphasic systems (e.g., THF/water) enhance reaction efficiency .

- Temperature : Mild conditions (50–80°C) typically yield 70–95% purity after column chromatography .

- Data Table :

| Azide Source | Alkyne | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyanomethyl azide | Methyl propiolate | CuSO₄/NaAsc | THF/H₂O | 85–95 |

Q. Which spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Triazole C-H: δ ~7.8–8.2 ppm (¹H) .

- Cyanomethyl group: δ ~4.2–4.5 ppm (CH₂CN, ¹H) and δ ~115–120 ppm (CN, ¹³C) .

- IR : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₇H₇N₄O₂: 195.0522) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in regioselectivity during synthesis?

- Methodological Answer : Density functional theory (DFT) calculations predict transition-state energies to explain regioselectivity (1,4- vs. 1,5-triazole). For example:

- Ru-catalyzed reactions favor 1,4-regioselectivity due to lower activation barriers in metallacycle intermediates .

- Solvent polarity (e.g., DMSO vs. toluene) modulates electron distribution, affecting reaction pathways .

- Data Table :

| Catalyst | Solvent | Predicted Regioselectivity | Experimental Yield (%) | Reference |

|---|---|---|---|---|

| Cu(I) | THF/H₂O | 1,4 > 95% | 85–95 | |

| Ru(II) | Toluene | 1,4 > 98% | 88–92 |

Q. What strategies improve crystallization for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Screening : Slow evaporation of dichloromethane/ether mixtures produces high-quality single crystals .

- Crystallography Software : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, the cyanomethyl group’s torsional angle (~112°) can be optimized via SHELX’s restraints .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C) to guide crystallization conditions .

Q. How does the cyanomethyl substituent influence bioactivity compared to other triazole derivatives?

- Methodological Answer :

- Electron-Withdrawing Effect : The -CH₂CN group enhances electrophilicity at the triazole ring, increasing binding affinity to microbial enzymes (e.g., cytochrome P450) .

- Comparative Bioassays :

- Antifungal Activity : Methyl 1-(cyanomethyl)-triazole-4-carboxylate shows 2× higher MIC (0.5 µg/mL) against C. albicans than ethyl analogs .

- Cytotoxicity : Lower IC₅₀ (12 µM) in cancer cell lines due to improved membrane permeability .

Data Contradictions and Resolution

Q. Why do NMR spectra of similar triazole derivatives show variability in chemical shifts?

- Resolution :

- Solvent Effects : Deuterated DMSO vs. CDCl₃ deshield the triazole proton by ~0.3 ppm .

- Crystal Packing : X-ray structures reveal hydrogen-bonding networks that alter electron density in solid-state vs. solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.